molecular formula C16H23NO3S2 B2427148 2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797845-98-7

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2427148
CAS RN: 1797845-98-7
M. Wt: 341.48
InChI Key: RNOFMLLPNNXTSI-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BZAETE, and it is a member of the azetidine family of compounds.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

Microwave-assisted synthesis has proven to be a rapid and efficient method for the preparation of nitrogen and sulfur-containing heterocyclic compounds. In a study by Mistry and Desai (2006), a series of compounds with potential antibacterial and antifungal activities were synthesized, highlighting the relevance of such methodologies for generating pharmacologically active agents. This approach could be applicable to the synthesis and evaluation of compounds like "2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone," potentially offering insights into its antibacterial and antifungal properties (Mistry & Desai, 2006).

Selective Cleavage and Isomerization Reactions

Selective cleavage of protective groups in organic synthesis is crucial for the stepwise construction of complex molecules. Research by Marković and Vogel (2004) demonstrated the use of diphenyldisulfone for the selective cleavage of ethers, a method compatible with various other protecting groups. This type of selective cleavage could be relevant for the functional modification or deprotection of "2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone" in the context of synthetic applications (Marković & Vogel, 2004).

Reactions with Thiols and Formation of Azetidinones

The reactivity of azetidinones with thiols plays a significant role in the synthesis of β-lactam antibiotics, showcasing the versatility of these compounds in medicinal chemistry. Corbett and Stoodley (1975) explored reactions that could lead to the formation of azetidinones, providing a foundation for understanding the chemical behavior of azetidinone derivatives. Such studies are instrumental in designing synthetic routes for β-lactam antibiotics, which could encompass derivatives like "2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone" (Corbett & Stoodley, 1975).

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-13(2)12-22(19,20)15-8-17(9-15)16(18)11-21-10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFMLLPNNXTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

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